molecular formula C9H8N2O2 B3054160 2,4-Dimethyl-6-nitrobenzonitrile CAS No. 58579-99-0

2,4-Dimethyl-6-nitrobenzonitrile

Cat. No. B3054160
CAS RN: 58579-99-0
M. Wt: 176.17 g/mol
InChI Key: MWTLDKRLXOSJHK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitrobenzonitrile (DMNB) is a chemical compound that belongs to the class of nitrobenzonitriles. It is a yellow crystalline solid that is widely used in scientific research. DMNB is known for its ability to react with thiols, which makes it a useful tool for studying the thiol-disulfide exchange reaction.

Mechanism of Action

2,4-Dimethyl-6-nitrobenzonitrile reacts with thiols through a nucleophilic addition reaction. The nitro group of 2,4-Dimethyl-6-nitrobenzonitrile is reduced to an amino group, while the thiol group is oxidized to a disulfide. This reaction results in the formation of a stable adduct between 2,4-Dimethyl-6-nitrobenzonitrile and the thiol-containing molecule.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-nitrobenzonitrile does not have any known biochemical or physiological effects on its own. However, its ability to react with thiols makes it a useful tool for studying the thiol-disulfide exchange reaction, which is an important process in many biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,4-Dimethyl-6-nitrobenzonitrile is its ability to react with thiols in a specific and predictable manner. This makes it a useful tool for studying the thiol-disulfide exchange reaction. However, 2,4-Dimethyl-6-nitrobenzonitrile has some limitations as well. It is not cell-permeable, which limits its use in live-cell imaging studies. In addition, 2,4-Dimethyl-6-nitrobenzonitrile can react with other nucleophiles besides thiols, which can lead to non-specific labeling.

Future Directions

There are several future directions for the use of 2,4-Dimethyl-6-nitrobenzonitrile in scientific research. One direction is the development of new fluorescent probes based on 2,4-Dimethyl-6-nitrobenzonitrile for imaging thiol-containing molecules in cells. Another direction is the use of 2,4-Dimethyl-6-nitrobenzonitrile in the development of new therapeutics that target the thiol-disulfide exchange reaction. Finally, 2,4-Dimethyl-6-nitrobenzonitrile can be used in the development of new assays for measuring the concentration of thiols in biological samples.
Conclusion:
In conclusion, 2,4-Dimethyl-6-nitrobenzonitrile is a useful tool for studying the thiol-disulfide exchange reaction in scientific research. Its ability to react with thiols in a specific and predictable manner makes it a valuable reagent for studying this important biological process. While 2,4-Dimethyl-6-nitrobenzonitrile has some limitations, its potential future directions in scientific research are promising.

Scientific Research Applications

2,4-Dimethyl-6-nitrobenzonitrile is widely used in scientific research as a thiol-reactive reagent. It is used to study the thiol-disulfide exchange reaction, which is an important process in many biological systems. 2,4-Dimethyl-6-nitrobenzonitrile is also used to measure the concentration of thiols in biological samples. In addition, 2,4-Dimethyl-6-nitrobenzonitrile is used in the development of fluorescent probes for imaging thiol-containing molecules in cells.

properties

IUPAC Name

2,4-dimethyl-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(2)8(5-10)9(4-6)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTLDKRLXOSJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493469
Record name 2,4-Dimethyl-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-nitrobenzonitrile

CAS RN

58579-99-0
Record name 2,4-Dimethyl-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dimethyl-2-nitroaniline (3 g, 18.07 mmol) in acetic acid (20 mL) and 6 N HCl (60 mL) at 0° C. was added a solution of sodium nitrite (2.18 g, 31.62 mmol) in water (5 mL). The reaction mixture was stirred at 0° C. for 30 min after completion of addition and copper (I) cyanide (3.24 g, 3 mmol) was added pinch by pinch. The resulting mixture was stirred at 0° C. for h and at room temperature for an additional 2 h. The mixture was passed through a Celite pad, extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford a solid residue. The solid was further purified by column (SiO2, hexanes/EtOAc=7:1) to yield 2-chloro-1,5-dimethyl-3-nitro-benzene (2.6 g, 81%) as a light yellow solid. A solution of 2-chloro-1,5-dimethyl-3-nitro-benzene (2.6 g, 15.7 mmol) and copper (I) cyanide (7.05 g, 78.3 mmol) in DMAC (20 mL) was stirred at reflux for 14 h. The reaction mixture was cooled to room temperature, quenched by adding water (30 mL), filtered through a Celite pad, extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford a solid residue. The solid was further purified by column (SiO2, hexanes/EtOAc=6:1) to yield 0.64 g of 2,4-dimethyl-6-nitro-benzonitrile (23%). A solution of 2,4-dimethyl-6-nitro-benzonitrile (1.1 g, 6.24 mmol) in MeOH (20 mL) and water (10 mL) was mixed with hydrogen peroxide (10 mL), DMSO (10 mL) and potassium hydroxide (0.636 g, 11.36 mmol). The reaction mixture was stirred at 60° C. for 3 h, diluted with water (100 mL), extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford 4,6-dimethyl-2-nitrobenzamide (0.52 g, 43%). A solution of 4,6-dimethyl-2-nitrobenzamide (0.52 g, 2.68 mmol) in MeOH (30 mL) was mixed with palladium carbon (0.25 g). The resulting suspension was stirred at room temperature under hydrogen for 14 h. The mixture was passed through a Celite pad, concentrated using a rotary evaporator to afford 2-amino-4,6-dimethyl benzamide (0.42 g, 95%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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